molecular formula C11H16BrNO B2674584 N-(5-bromo-2-methoxybenzyl)propan-1-amine CAS No. 870540-68-4

N-(5-bromo-2-methoxybenzyl)propan-1-amine

Cat. No. B2674584
CAS RN: 870540-68-4
M. Wt: 258.159
InChI Key: KDPBEEPECHYIEH-UHFFFAOYSA-N
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Description

N-(5-bromo-2-methoxybenzyl)propan-1-amine is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is a derivative of phenethylamine and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-methoxybenzyl)propan-1-amine is not fully understood. However, it has been reported to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine reuptake inhibitor (DRI). This mechanism of action is similar to that of commonly used antidepressant drugs such as fluoxetine and venlafaxine.
Biochemical and Physiological Effects
N-(5-bromo-2-methoxybenzyl)propan-1-amine has been reported to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood, emotions, and behavior. It has also been reported to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(5-bromo-2-methoxybenzyl)propan-1-amine in lab experiments is its high purity. This compound can be synthesized using various methods, and the purity can be easily controlled. Another advantage is its potential therapeutic effects, which make it a promising candidate for drug development. However, one of the limitations of using this compound is its limited availability, which can make it difficult to conduct large-scale experiments.

Future Directions

There are several future directions for the research on N-(5-bromo-2-methoxybenzyl)propan-1-amine. One direction is to investigate its potential therapeutic effects on various diseases such as depression, anxiety, and Parkinson's disease. Another direction is to explore its mechanism of action and identify the specific receptors or enzymes that it interacts with. Additionally, future research can focus on developing new methods for synthesizing this compound and improving its availability for lab experiments.
Conclusion
In conclusion, N-(5-bromo-2-methoxybenzyl)propan-1-amine is a chemical compound that has potential applications in various fields, especially in medicinal chemistry. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Future research can focus on exploring its therapeutic effects, mechanism of action, and developing new methods for synthesizing it.

Synthesis Methods

N-(5-bromo-2-methoxybenzyl)propan-1-amine can be synthesized using several methods. One method involves the reaction of 5-bromo-2-methoxybenzaldehyde with propan-1-amine in the presence of a reducing agent such as sodium borohydride. Another method involves the reaction of 5-bromo-2-methoxybenzyl chloride with propan-1-amine in the presence of a base such as triethylamine. Both methods have been reported to yield high purity N-(5-bromo-2-methoxybenzyl)propan-1-amine.

Scientific Research Applications

N-(5-bromo-2-methoxybenzyl)propan-1-amine has been used in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry. This compound has been reported to have potential therapeutic effects on various diseases such as depression, anxiety, and Parkinson's disease. It has also been reported to have anti-inflammatory and analgesic effects.

properties

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO/c1-3-6-13-8-9-7-10(12)4-5-11(9)14-2/h4-5,7,13H,3,6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPBEEPECHYIEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=C(C=CC(=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-bromo-2-methoxybenzyl)propan-1-amine

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